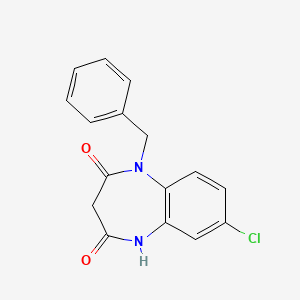
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- is a complex organic compound with the molecular formula C18H26N2. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The unique structure of this compound, featuring a cyclohexane ring bridging two pyrrole units, makes it an interesting subject for various scientific studies and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the acid-catalyzed condensation reaction of pyrrole or substituted pyrrole with an aldehyde . This reaction is often carried out under mild conditions using catalysts such as iron (III) chloride or copper complexes .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of ionic liquids as solvents can enhance the regioselectivity and yield of the reaction . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been explored for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including porphyrins and fluorescent dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2-ethyl-: A simpler pyrrole derivative with similar chemical properties.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups at positions 2 and 4.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: A pyrrole derivative with an aldehyde group at position 2.
Uniqueness: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl- stands out due to its unique structure, featuring a cyclohexane ring that bridges two pyrrole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
61307-75-3 |
|---|---|
Formule moléculaire |
C18H26N2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-ethyl-2-[4-(1-ethylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C18H26N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h5-8,13-16H,3-4,9-12H2,1-2H3 |
Clé InChI |
NLLJHFHDMSXVTP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


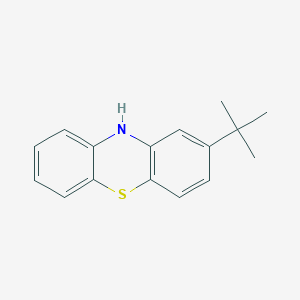
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)

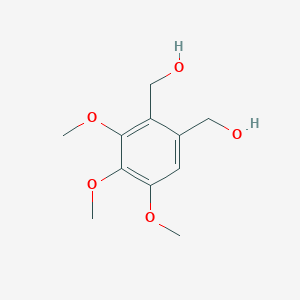
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
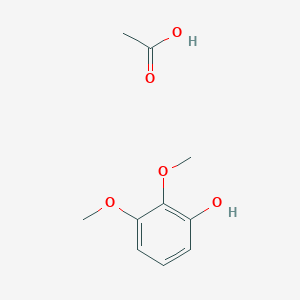
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
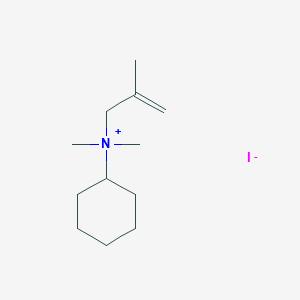
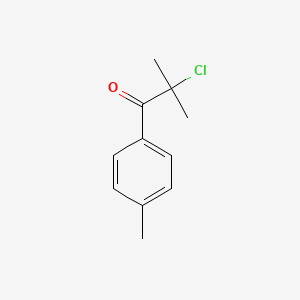
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
